molecular formula C26H27NO5 B11397280 N-(2-methoxybenzyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(2-methoxybenzyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11397280
M. Wt: 433.5 g/mol
InChI Key: XEUJIJBSVXBAAT-UHFFFAOYSA-N
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Description

N-[(2-METHOXYPHENYL)METHYL]-3-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE is a complex organic compound that belongs to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various natural products. The unique structure of this compound, which includes a furo[3,2-g]chromen-6-yl moiety, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of N-[(2-METHOXYPHENYL)METHYL]-3-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE can be achieved through a multicomponent condensation reaction. This involves the interaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine (Et3N). The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furocoumarin moiety in acidic media .

Chemical Reactions Analysis

N-[(2-METHOXYPHENYL)METHYL]-3-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and furocoumarin moieties, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-METHOXYPHENYL)METHYL]-3-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-3-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The furocoumarin moiety is known to intercalate with DNA, leading to the formation of covalent bonds upon exposure to UV light. This can result in the inhibition of DNA replication and transcription, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar compounds to N-[(2-METHOXYPHENYL)METHYL]-3-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE include other furocoumarin derivatives such as:

These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of N-[(2-METHOXYPHENYL)METHYL]-3-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H27NO5

Molecular Weight

433.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C26H27NO5/c1-14-17(4)31-24-16(3)25-21(12-20(14)24)15(2)19(26(29)32-25)10-11-23(28)27-13-18-8-6-7-9-22(18)30-5/h6-9,12H,10-11,13H2,1-5H3,(H,27,28)

InChI Key

XEUJIJBSVXBAAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CC=C4OC)C)C)C

Origin of Product

United States

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